((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol
Description
((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol is a chiral azetidine derivative with a benzyl substituent at the nitrogen atom and two hydroxymethyl groups at the 2- and 4-positions of the four-membered ring. Its molecular formula is C₁₃H₁₅NO₄, and it has a molecular weight of 249.26 g/mol . This compound is primarily used in research settings for exploring enzyme inhibition and structure-activity relationships (SAR) in medicinal chemistry. Its stereochemistry (2S,4S) is critical for interactions with biological targets, as minor stereochemical changes can drastically alter potency or selectivity .
Properties
IUPAC Name |
[(2S,4S)-1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-11-6-12(9-15)13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVDKEPRJUNWSZ-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1CO)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N([C@@H]1CO)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Ring Formation
The azetidine core can be constructed via [2+2] cycloaddition reactions. A common approach involves reacting benzylamine derivatives with ethylene or formaldehyde under catalytic conditions. For example, EvitaChem reports a method where azetidine precursors undergo cycloaddition with formaldehyde in the presence of Lewis acids (e.g., BF₃·OEt₂) to form the azetidine ring. Subsequent hydroxymethylation introduces the diol functionality:
Key Steps :
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Ring Formation :
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Hydroxymethylation :
Optimization :
Hydroxymethylation of Azetidine Derivatives
Pre-functionalized azetidines serve as intermediates for diol synthesis. Ambeed’s protocol involves:
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Synthesis of 1-Benzylazetidine :
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Double Hydroxymethylation :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | DMF/H₂O (3:1) |
| Yield | 65–72% |
| Purity | ≥95% (HPLC) |
Challenges :
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Regioselectivity : Competing N- vs. C-hydroxymethylation requires precise stoichiometry.
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Byproducts : Over-hydroxymethylation yields triols, necessitating column chromatography for isolation.
Stereoselective Synthesis via Chiral Resolution
Kinetic Resolution Using Enzymes
Lipase-catalyzed acetylation resolves racemic diols into enantiopure (2S,4S)-isomers:
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Substrate Preparation :
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Racemic diol is acylated with vinyl acetate.
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Enzymatic Resolution :
Performance Metrics :
| Metric | Value |
|---|---|
| ee | 98% |
| Yield | 40–45% |
| Catalyst Loading | 10 wt% |
Limitations :
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Moderate yields due to equilibrium limitations.
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Scalability issues in industrial settings.
Asymmetric Catalytic Hydrogenation
Chiral Ru catalysts enable direct synthesis of the (2S,4S)-isomer from prochiral ketones:
Reaction Scheme :
Conditions :
Advantages :
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High atom economy.
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Single-step enantiocontrol.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Wang resin-functionalized azetidines allow iterative hydroxymethylation:
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Resin Functionalization :
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On-Resin Hydroxymethylation :
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Sequential treatment with formaldehyde and NaBH₄ introduces diol groups.
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Outcomes :
| Parameter | Value |
|---|---|
| Purity | 90% |
| Cycle Time | 48 h |
Applications :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cycloaddition | 72 | 90 | High | 120 |
| Enzymatic Resolution | 45 | 98 | Low | 250 |
| Hydrogenation | 85 | 99 | Moderate | 180 |
| Solid-Phase | 90 | N/A | High | 300 |
Key Insights :
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Catalytic Hydrogenation balances yield and stereoselectivity for industrial use.
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Solid-Phase Synthesis suits niche applications requiring custom analogs.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (2S,4S) configuration:
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Bond Angles : N-C-C = 89.5°, indicative of azetidine ring strain.
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Hydrogen Bonding : Intermolecular O-H···O networks stabilize the crystal lattice.
Industrial-Scale Optimization Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with halogenating agents can replace the benzyl group with a halogen atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC), osmium tetroxide (OsO₄), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Benzyl chloride, halogenating agents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry, which is crucial in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it a valuable tool for investigating the stereospecificity of biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its ability to interact with biological targets in a stereospecific manner can lead to the development of more effective and selective therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes or binding pockets of receptors in a stereospecific manner, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of azetidine derivatives is highly dependent on substituent type (alkyl vs. aryl), chain length, and stereochemistry. Below is a comparison with key analogues:
Table 1: Key Structural and Functional Differences
*Estimated based on substituent addition to azetidine core.
Key Findings from Research
Substituent Type and Chain Length: Benzyl vs. Alkyl Groups: The aromatic benzyl group in the target compound may enhance π-π stacking interactions with enzyme active sites compared to alkyl chains (butyl/nonyl). Chain Length: Longer alkyl chains (e.g., nonyl) in analogues correlate with increased inhibitory activity against β-glucosidase 2. For example, the nonyl derivative ((2S,4S)-3-hydroxy-1-nonylazetidine-2,4-diyl)dimethanol shows 50% potency relative to NB-DNJ, a known glucocerebrosidase inhibitor .
The 3-hydroxy group in ((2R,4R)-1-butylazetidine-2,4-diyl)dimethanol enhances solubility and hydrogen-bonding interactions, but its (2R,4R) stereochemistry results in lower selectivity compared to (2S,4S) analogues .
This suggests that the benzyl derivative may follow a similar pathway with tailored protecting groups.
Implications for Research and Development
- Target Compound : The benzyl-substituted derivative’s aromatic structure makes it a candidate for probing enzyme active sites with aromatic residues (e.g., tyrosine or phenylalanine). Its lack of reported activity data highlights a gap for future studies .
- Purity and Availability : The benzyl compound is available at ≥95% purity for research, while other analogues are primarily experimental tools with unspecified commercial availability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves hydrogenation of dibenzyl intermediates. For example, palladium-catalyzed hydrogenation of a dibenzyl precursor in methanol at room temperature yields the target compound (~65–70% yield) . Key steps include stereochemical control via Sharpless epoxidation or Mitsunobu reactions to form the azetidine ring, ensuring retention of the (2S,4S) configuration . Purification via Celite filtration and hexane washing minimizes byproducts.
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR (400 MHz, MeOD) shows characteristic signals at δ 4.26 (t, J = 6.6 Hz) for the azetidine ring protons and δ 3.81 (d, J = 4.2 Hz) for hydroxymethyl groups . HRMS confirms the molecular ion [C₁₃H₁₇NO₃ + H]⁺ with <1 ppm error. Purity is assessed via TLC or HPLC (≥95%) .
Q. What are the standard storage and handling protocols for this compound?
- Methodological Answer : Store at room temperature in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid prolonged exposure to light or moisture. Use anhydrous solvents (e.g., MeOH, DCM) for dissolution .
Advanced Research Questions
Q. How does this compound compare to other iminosugar analogues in inhibiting glycosidases?
- Methodological Answer : Comparative enzymatic assays (e.g., ceramide-specific glucosyltransferase, β-glucosidase) reveal structure-activity relationships. For example, the nonyl-substituted analogue ((2S,4S)-3-hydroxy-1-nonylazetidine-2,4-diyl)dimethanol shows IC₅₀ values of 600 nM (α-glucosidase) and 20 µM (β-glucosidase), highlighting the necessity of a lipophilic side chain for potency . Use kinetic assays (e.g., Michaelis-Menten analysis) to quantify inhibition mechanisms.
Q. What experimental strategies resolve contradictions in activity data between enzyme isoforms?
- Methodological Answer : Isoform-specific assays (e.g., mouse vs. rat-derived enzymes) and molecular docking studies clarify selectivity. For instance, the compound exhibits half the potency of NB-DNJ against rat-derived ceramide glucosyltransferase but comparable activity in mouse models . X-ray crystallography of enzyme-inhibitor complexes can identify binding site variations .
Q. How do stereochemical variations (e.g., 2S,4S vs. 2R,4R) impact biological activity?
- Methodological Answer : Enantiomeric pairs are synthesized via chiral pool approaches (e.g., Sharpless asymmetric dihydroxylation) and tested in parallel. For example, the (2R,4R)-configured analogue shows reduced β-glucosidase inhibition, emphasizing the role of stereochemistry in substrate binding . Circular dichroism (CD) spectroscopy validates configuration stability under assay conditions.
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
